9,11-Didehydrospirolactone is a compound that belongs to the class of spirolactones, which are characterized by their unique molecular structure that includes a lactone ring fused to a steroid framework. This compound is notable for its potential pharmacological applications, particularly in the fields of diuretics and antihypertensive agents. The classification of this compound places it within the broader category of steroidal compounds, which are widely recognized for their biological activity and therapeutic uses.
The synthesis of 9,11-Didehydrospirolactone has been explored through various methods. One notable synthetic route involves the use of starting materials such as spironolactone or its derivatives. The process typically includes several key steps:
These synthetic methods have been optimized to improve yield and reduce side reactions, making them suitable for industrial applications .
The molecular structure of 9,11-Didehydrospirolactone can be described as follows:
The structural representation can be depicted using various notations, including SMILES and InChI formats, which facilitate computational modeling and analysis.
9,11-Didehydrospirolactone can participate in several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties and enhancing its pharmacological profile .
The mechanism of action for 9,11-Didehydrospirolactone primarily involves its interaction with mineralocorticoid receptors. By binding to these receptors, it exerts effects similar to those of aldosterone, leading to increased sodium reabsorption and potassium excretion in the kidneys. This mechanism underlies its potential use as a diuretic agent.
Additionally, studies have indicated that compounds within this class may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation and fluid retention .
The physical and chemical properties of 9,11-Didehydrospirolactone include:
These properties are crucial for determining the compound's behavior in biological systems and its formulation into pharmaceutical products .
9,11-Didehydrospirolactone has several scientific uses:
The discovery of 9,11-Didehydrospirolactone is intrinsically linked to the metabolic investigation of spironolactone, the first clinically utilized mineralocorticoid receptor antagonist (MRA), developed in the late 1950s [2] [5]. By the mid-1960s, researchers identified it as a significant hepatic metabolite formed during the biotransformation of spironolactone in humans and animal models. Initial studies focused on characterizing the structural alterations induced by hepatic enzymes, revealing that oxidation at the C9-C11 position generated a distinct conjugated system within the steroidal backbone [2]. This structural feature conferred unique electronic properties compared to the parent compound. Throughout the 1970s-1990s, research expanded beyond metabolic pathways to explore its intrinsic pharmacological potential. While recognized as an intermediate metabolite, studies suggested it possessed inherent, albeit weaker, antimineralocorticoid activity compared to spironolactone and its primary active metabolite, 7α-thiomethylspironolactone (7α-TMS) [2] [5]. Research interest persisted into the 21st century, particularly as analytical techniques like LC-MS/MS allowed for precise quantification in biological matrices and spurred investigations into its potential role in the overall effects of spironolactone therapy and its unique physicochemical interactions [1].
Table 1: Key Milestones in 9,11-Didehydrospirolactone Research
Time Period | Research Focus | Key Finding/Advancement |
---|---|---|
1960s | Metabolic Identification | Identification as a hepatic oxidative metabolite of spironolactone |
1970s-1980s | Structural & Activity Profiling | Confirmation of Δ9,11 structure; Assessment of weak MR binding affinity |
1990s-2000s | Analytical Characterization | Development of HPLC and later LC-MS/MS methods for detection and quantification |
2010s-Present | Physicochemical & Mechanistic | Exploration of unique reactivity and potential non-MR mediated interactions |
9,11-Didehydrospirolactone belongs to the C21-steroidal lactone class but is distinguished by critical modifications within its tetracyclic ring system. Its defining feature is the Δ9,11 double bond (unsaturation between carbon atoms 9 and 11) within ring C. This structural element creates a conjugated enone system extending from the C3 ketone (ring A) through the Δ4 double bond (ring B) and into the Δ9,11 bond (ring C) [2] [1]. This extended conjugation significantly alters the molecule's electronic distribution, planarity, and reactivity compared to spironolactone and its major active sulfur-containing metabolites (7α-thiospironolactone, 7α-TMS, 6β-OH-7α-TMS, canrenone).
Crucially, 9,11-Didehydrospirolactone lacks the C7α-thioacetyl group that characterizes spironolactone and its initial metabolites (7α-thiospironolactone, 7α-TMS). This thioacetyl group is critical for high-affinity binding to the Mineralocorticoid Receptor (MR) and contributes to the antiandrogenic activity observed with spironolactone and 7α-TMS through interaction with the Androgen Receptor (AR) [2] [5] [1]. The absence of this bulky substituent at C7, combined with the altered ring C geometry due to the Δ9,11 bond, results in a distinct three-dimensional shape and polar surface area. These differences lead to significantly reduced binding affinity for steroid receptors like the MR and AR compared to 7α-TMS or canrenone, explaining its weaker direct hormonal activity [1] [2]. Its structure more closely resembles canrenone (another major metabolite lacking the C7α-thio group), but retains the intact C17α lactone ring (characteristic of active MRAs) instead of undergoing lactone ring hydrolysis to canrenoic acid.
Table 2: Structural Comparison of 9,11-Didehydrospirolactone with Key Spirolactone-Related Compounds
Structural Feature | Spironolactone | 7α-Thiomethylspironolactone (7α-TMS) | Canrenone | 9,11-Didehydrospirolactone |
---|---|---|---|---|
C3 Carbonyl | Yes | Yes | Yes | Yes |
Δ4 Double Bond | Yes | Yes | Yes | Yes |
C7α Substituent | -SCOCH₃ (Thioacetyl) | -SCH₃ (Thiomethyl) | H | H |
C9-C11 Bond | Single | Single | Single | Double Bond (Δ9,11) |
C17α Lactone | Intact | Intact | Intact | Intact |
Conjugated System | Δ4-en-3-one | Δ4-en-3-one | Δ4-en-3-one | Δ4,9,11-trien-3-one |
Primary Bioactivity | MRA (Pro-drug), Antiandrogenic | Potent MRA, Antiandrogenic | Weak MRA | Very Weak MRA |
The naming of spironolactone metabolites, including 9,11-Didehydrospirolactone, was a significant source of confusion in early scientific literature. This stemmed from several factors:
The resolution of these conflicts required the advent of more advanced analytical tools in the 1970s and 1980s, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and later high-resolution mass spectrometry (HRMS). NMR was crucial for unambiguously assigning the position of the double bond to C9-C11 (Δ9,11) by characterizing the distinctive coupling patterns and chemical shifts of the protons and carbons in ring C, differentiating it conclusively from other potential isomeric structures like Δ6,7 or Δ14,15 unsaturations. This led to the adoption of the specific and definitive name 9,11-Didehydrospirolactone.
Table 3: Nomenclature Timeline and Resolution for 9,11-Didehydrospirolactone
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5